molecular formula C34H50O7 B565776 Tetraethyleneglycol Bisibuprofen Ester CAS No. 1161014-75-0

Tetraethyleneglycol Bisibuprofen Ester

Cat. No.: B565776
CAS No.: 1161014-75-0
M. Wt: 570.767
InChI Key: ARAGFSUIHFAIRQ-UHFFFAOYSA-N
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Description

Tetraethyleneglycol Bisibuprofen Ester: is a compound formed as a byproduct during the esterification of ibuprofen with polyethylene glycol (PEG). This impurity is often found in pharmaceutical formulations, particularly in soft gelatin capsules, where PEG is used as a solvent or plasticizer. The presence of this impurity can affect the stability, efficacy, and safety of the pharmaceutical product .

Scientific Research Applications

Chemistry: Tetraethyleneglycol Bisibuprofen Ester is used as a model compound in studies investigating the stability and degradation of pharmaceutical formulations. Researchers use this compound to understand the interactions between active pharmaceutical ingredients and excipients .

Biology: In biological studies, this compound is used to investigate the pharmacokinetics and metabolism of esterified ibuprofen derivatives. These studies help in understanding how the body processes and eliminates these compounds .

Medicine: In the medical field, this compound is studied for its potential effects on drug efficacy and safety. Researchers examine how the presence of this impurity influences the therapeutic outcomes of ibuprofen-containing medications .

Industry: In the pharmaceutical industry, this compound is monitored as part of quality control processes. Ensuring that the levels of this impurity are within acceptable limits is crucial for maintaining the safety and efficacy of pharmaceutical products .

Mechanism of Action

Target of Action

TetraethyleneglycolBisibuprofenEster, also known as Ibuprofen Ester Impurity (PEG400), is a derivative of ibuprofen . The primary target of ibuprofen, and by extension its derivatives, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are mediators of pain and inflammation .

Mode of Action

As a non-selective inhibitor of COX, TetraethyleneglycolBisibuprofenEster likely interacts with the COX enzyme to prevent the synthesis of prostaglandins . This results in a reduction of pain and inflammation, similar to the effects of ibuprofen .

Biochemical Pathways

The compound’s action primarily affects the arachidonic acid pathway . By inhibiting the COX enzyme, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes . This disruption can lead to downstream effects such as reduced inflammation and pain.

Pharmacokinetics

Ibuprofen is well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys . The presence of the tetraethylene glycol moiety could potentially affect these properties, possibly altering the compound’s bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect a drug’s stability and activity . For instance, the acidic environment of the stomach could potentially affect the stability of TetraethyleneglycolBisibuprofenEster. Furthermore, the presence of food in the stomach can influence the absorption of the drug .

Future Directions

Future research could focus on improving the throughput of the analysis methods for Ibuprofen Ester Impurity (PEG400) and other ibuprofen-related compounds . Additionally, further investigation into the isomerization of ibuprofen could provide valuable insights .

Preparation Methods

Synthetic Routes and Reaction Conditions: The esterification of ibuprofen with polyethylene glycol (PEG) involves the reaction of ibuprofen with PEG under acidic or basic conditions. The reaction typically occurs in a biphasic system, where the organic phase contains ibuprofen and the aqueous phase contains PEG. The reaction is catalyzed by acids such as sulfuric acid or bases such as sodium hydroxide .

Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. The reaction is carried out in reactors equipped with stirring mechanisms to ensure proper mixing of the reactants. The reaction temperature is maintained between 60-80°C to facilitate the esterification process. After the reaction, the product is purified using techniques such as distillation or chromatography to remove any unreacted ibuprofen and PEG .

Chemical Reactions Analysis

Types of Reactions: Tetraethyleneglycol Bisibuprofen Ester primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of ibuprofen and PEG .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ibuprofen Methyl Ester
  • Ibuprofen Ethyl Ester
  • Ibuprofen Sorbitol Ester

Comparison: Tetraethyleneglycol Bisibuprofen Ester is unique due to its formation with polyethylene glycol, which imparts different physicochemical properties compared to other ibuprofen esters. For example, Ibuprofen Methyl Ester and Ibuprofen Ethyl Ester are smaller molecules and may have different solubility and stability profiles. Ibuprofen Sorbitol Ester, on the other hand, is formed with sorbitol and is used to enhance the solubility of ibuprofen in aqueous solutions .

Properties

IUPAC Name

2-[2-[2-[2-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]ethoxy]ethoxy]ethoxy]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50O7/c1-25(2)23-29-7-11-31(12-8-29)27(5)33(35)40-21-19-38-17-15-37-16-18-39-20-22-41-34(36)28(6)32-13-9-30(10-14-32)24-26(3)4/h7-14,25-28H,15-24H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAGFSUIHFAIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCOCCOCCOCCOC(=O)C(C)C2=CC=C(C=C2)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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